molecular formula C36H44O5P2 B14276022 1,1,19,19-Tetraphenyl-4,7,10,13,16-pentaoxa-1,19-diphosphanonadecane CAS No. 133323-49-6

1,1,19,19-Tetraphenyl-4,7,10,13,16-pentaoxa-1,19-diphosphanonadecane

Cat. No.: B14276022
CAS No.: 133323-49-6
M. Wt: 618.7 g/mol
InChI Key: GREJJXZHUBJUAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,19,19-Tetraphenyl-4,7,10,13,16-pentaoxa-1,19-diphosphanonadecane is a complex organic compound characterized by its unique structure, which includes multiple phenyl groups and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,19,19-Tetraphenyl-4,7,10,13,16-pentaoxa-1,19-diphosphanonadecane typically involves the reaction of phenyl-substituted phosphine oxides with appropriate oxygen-containing reagents under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include dichloromethane and toluene, and the reaction temperature is usually maintained between 0°C and 25°C.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1,1,19,19-Tetraphenyl-4,7,10,13,16-pentaoxa-1,19-diphosphanonadecane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound to lower oxidation state forms.

    Substitution: Phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxide derivatives, while substitution reactions can introduce new functional groups into the phenyl rings.

Scientific Research Applications

1,1,19,19-Tetraphenyl-4,7,10,13,16-pentaoxa-1,19-diphosphanonadecane has a wide range of applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a component in specialized chemical processes.

Mechanism of Action

The mechanism of action of 1,1,19,19-Tetraphenyl-4,7,10,13,16-pentaoxa-1,19-diphosphanonadecane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in coordination complexes, or as a reactive intermediate in various chemical transformations. Its effects are mediated through the formation of stable complexes and the modulation of chemical reactivity.

Comparison with Similar Compounds

Similar Compounds

    Tetraphenyl butadiene: An organic compound used as an electroluminescent dye.

    Tetraphenylcyclopentadienone: Known for its use in organic synthesis and as a precursor to other complex molecules.

    Tetraphenyl-1,4-dioxin:

Uniqueness

1,1,19,19-Tetraphenyl-4,7,10,13,16-pentaoxa-1,19-diphosphanonadecane is unique due to its combination of multiple phenyl groups and oxygen atoms, which confer distinct chemical properties and reactivity. Its ability to form stable complexes with metals and participate in various chemical reactions makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

133323-49-6

Molecular Formula

C36H44O5P2

Molecular Weight

618.7 g/mol

IUPAC Name

2-[2-[2-[2-[2-(2-diphenylphosphanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl-diphenylphosphane

InChI

InChI=1S/C36H44O5P2/c1-5-13-33(14-6-1)42(34-15-7-2-8-16-34)31-29-40-27-25-38-23-21-37-22-24-39-26-28-41-30-32-43(35-17-9-3-10-18-35)36-19-11-4-12-20-36/h1-20H,21-32H2

InChI Key

GREJJXZHUBJUAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(CCOCCOCCOCCOCCOCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.